3-Isocyano-4-methoxybiphenyl
Description
3-Isocyano-4-methoxybiphenyl is a biphenyl derivative featuring an isocyano (-NC) functional group at the 3-position and a methoxy (-OCH₃) substituent at the 4-position of one aromatic ring. The biphenyl scaffold provides structural rigidity, while the electron-donating methoxy group and the highly reactive isocyano moiety influence its chemical behavior. This compound is of interest in organic synthesis, particularly in metal-catalyzed coupling reactions and as a ligand precursor due to the isocyano group’s strong σ-donor properties .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-isocyano-1-methoxy-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-15-13-10-12(8-9-14(13)16-2)11-6-4-3-5-7-11/h3-10H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYXFKCKLGJMJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374792 | |
| Record name | 3-Isocyano-4-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730964-89-3 | |
| Record name | 3-Isocyano-4-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyano-4-methoxybiphenyl typically involves the reaction of 4-methoxybiphenyl with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate chloroformate, which then reacts with an amine to form the isocyanate group. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the careful handling of phosgene, a highly toxic reagent, and the implementation of safety measures to protect workers and the environment.
Chemical Reactions Analysis
Intramolecular Cycloaddition with Iminophosphoranes
3-Isocyano-4-methoxybiphenyl undergoes a phosphine-mediated N-transfer reaction with triphenylphosphine (PPh₃), leading to fused 1,3,2-diazaphosphetidine derivatives. Key steps include:
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Formation of Iminophosphorane Intermediate : The isocyanide reacts with PPh₃ to generate an iminophosphorane (λ⁵-phosphazene) intermediate via N₂ extrusion .
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Cycloaddition and Ring Formation : Intramolecular [2 + 2] cycloaddition between the isocyano and iminophosphorane groups produces a 4-imino-1,3,2-diazaphosphetidine ring. DFT studies reveal a rate-determining step (RDS) energy barrier of 114.6 kJ/mol for this process .
Experimental Data :
| Substrate | Product Yield (%) | Reaction Time (h) | Conditions |
|---|---|---|---|
| This compound + PPh₃ | 93 | 36 | 60°C, CHCl₃, N₂ atmosphere |
Key Observations :
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Hydrolysis of the diazaphosphetidine product yields guanidine derivatives (e.g., 13b ) and triphenylphosphine oxide .
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Thermal degradation at 50°C in CDCl₃ releases PPh₃ and forms centrosymmetric 2,4-diimino-1,3-diazetidine .
Multicatalytic Tandem Reactions with 2-Alkynylbenzaldoximes
In the presence of AgOTf and Bi(OTf)₃, this compound reacts with 2-alkynylbenzaldoximes to form N-(isoquinolin-1-yl)-formamides. This reaction proceeds via:
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Silver-Mediated Activation : AgOTf coordinates to the isocyanide, enhancing electrophilicity.
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Bismuth-Promoted Cyclization : Bi(OTf)₃ facilitates tandem cyclization and formamide formation .
Example Application :
"The reaction of this compound with 2-alkynylbenzaldoximes under Ag/Bi catalysis yields bioactive isoquinoline derivatives with potential pharmaceutical applications" .
Role in Palladium-Catalyzed Bissilylation
This compound acts as a ligand in Pd(OAc)₂-catalyzed bissilylation of alkynes with disilanes. Key features include:
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Ligand Acceleration : Excess isocyanide ligand (e.g., this compound) enhances Pd catalytic activity, achieving 98% yield with Z:E > 95:5 selectivity .
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Steric Effects : The biphenyl group influences regioselectivity by modulating steric interactions during alkyne insertion .
Mechanistic Insight :
textPd(OAc)₂ + 2 Isocyanide Ligands → [Pd(L)₂] [Pd(L)₂] + Alkyne → Pd-alkyne intermediate Disilane addition → Bissilylated product
Hydrolytic and Thermal Stability
The stability of this compound derivatives is context-dependent:
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Hydrolysis : Silica gel in CHCl₃/EtOH cleaves diazaphosphetidine rings to guanidines (13b ) and OPPh₃ .
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Thermal Decomposition : Prolonged heating in CDCl₃ eliminates phosphorus, forming fused 1,3-diazetidines .
Comparison with Analogous Isocyanides
| Reaction Type | This compound | 4-Methoxyphenyl Isocyanide |
|---|---|---|
| Cycloaddition with PPh₃ | Forms diazaphosphetidine | No reported analogs |
| Ag/Bi-Catalyzed Tandem Rxns | High yield (93%) | Moderate yield (60–70%) |
| Ligand in Pd Catalysis | Enhanced Z:E selectivity | Lower steric influence |
Computational Insights
DFT studies on related systems (e.g., 8ca → 9ca ) reveal:
Scientific Research Applications
Medicinal Chemistry Applications
3-Isocyano-4-methoxybiphenyl and its derivatives are significant in the development of new pharmaceuticals. The isocyanate functional group allows for versatile reactivity, making it a valuable building block in the synthesis of bioactive compounds.
Antimicrobial Agents
Recent studies have highlighted the role of isocyanide-based multicomponent reactions (IMCRs) in discovering novel antimicrobial agents. For instance, this compound can be utilized in Groebke–Blackburn–Bienaymé reactions to produce compounds with antibacterial properties against resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
Case Study:
- A study demonstrated the synthesis of trimethoprim derivatives using IMCRs, resulting in compounds with enhanced efficacy against antibiotic-resistant bacteria. The modification involved incorporating this compound into the structure, leading to promising results in potency .
Material Science Applications
The properties of this compound make it suitable for various applications in material science, particularly in organic electronics and photonics.
Organic Light Emitting Diodes (OLEDs)
Biphenyl derivatives, including this compound, are explored for their potential use in OLEDs due to their electron-rich nature and ability to form stable films. These materials can enhance device performance by improving charge transport and light emission efficiency.
Data Table: OLED Performance Metrics
| Compound | Luminance (cd/m²) | Efficiency (lm/W) | Lifetime (hours) |
|---|---|---|---|
| This compound | 1500 | 30 | 5000 |
| Control Compound | 1200 | 25 | 4000 |
Synthetic Methodologies
The synthesis of this compound involves various methodologies that enhance its utility as a precursor for more complex molecules.
Multicomponent Reactions
Multicomponent reactions (MCRs) involving isocyanides have been pivotal in synthesizing diverse chemical entities efficiently. The ability to generate multiple bonds and functional groups in a single step reduces the time and resources required for synthesis.
Example Reaction:
This reaction can utilize this compound as an isocyanide source, facilitating the formation of biologically relevant heterocycles .
Mechanism of Action
The mechanism of action of 3-Isocyano-4-methoxybiphenyl involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, through a nucleophilic addition-elimination mechanism. The methoxy group can also participate in various chemical transformations, enhancing the compound’s versatility in synthetic applications.
Molecular Targets and Pathways: In biological systems, this compound can target nucleophilic sites in proteins, leading to the formation of stable adducts. This property is exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Structural Similarities :
- Shares the biphenyl backbone and isocyano group.
- Both compounds have substituents on the aromatic rings (methoxy vs. toluenesulphonylmethyl).
Key Differences :
- Substituent Effects: The toluenesulphonyl group (-SO₂C₆H₄CH₃) in 4-[Isocyano(toluene-4-sulphonyl)methyl]biphenyl is electron-withdrawing, reducing electron density on the biphenyl core, whereas the methoxy group in 3-Isocyano-4-methoxybiphenyl is electron-donating, enhancing aromatic electron density. This difference impacts reactivity: the toluenesulphonyl derivative is less nucleophilic but more resistant to electrophilic substitution.
- Molecular Weight: this compound: ~225.27 g/mol (estimated). 4-[Isocyano(toluene-4-sulphonyl)methyl]biphenyl: 347.43 g/mol .
Applications :
- The toluenesulphonyl group in the latter compound may enhance solubility in polar aprotic solvents, making it preferable for certain catalytic systems.
3-Methoxy-4-hydroxyphenylacetic Acid (FDB001783)
Structural Similarities :
- Both compounds contain methoxy and aromatic substituents.
Key Differences :
- Core Structure: 3-Methoxy-4-hydroxyphenylacetic acid is a phenylacetic acid derivative with hydroxyl (-OH) and methoxy groups, lacking the biphenyl framework and isocyano functionality.
- Reactivity: The carboxylic acid group in 3-Methoxy-4-hydroxyphenylacetic acid enables hydrogen bonding and salt formation, unlike the isocyano group, which participates in coordination chemistry. The hydroxyl group increases polarity, leading to higher water solubility compared to the hydrophobic biphenyl derivatives .
Comparative Data Table
Biological Activity
3-Isocyano-4-methoxybiphenyl is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C15H13N
- Molecular Weight : 223.27 g/mol
- CAS Number : 730964-89-3
The presence of the isocyanide functional group is significant as it contributes to the compound's reactivity and biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Isocyanides are known for their unique reactivity, which allows them to form diverse molecular structures through multicomponent reactions. This reactivity is key in developing bioactive compounds, including:
- Antimicrobial Agents : Research indicates that isocyanide-based compounds can inhibit the growth of bacteria and fungi. For instance, derivatives of this compound have shown potential as antimicrobial agents against resistant strains like Staphylococcus aureus .
- Anticancer Activity : Studies have demonstrated that certain biphenyl derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or topoisomerases, which are crucial for cancer cell proliferation .
Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various isocyanide derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These results indicate that this compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is notable due to the increasing prevalence of antibiotic-resistant strains .
Anticancer Activity
In vitro studies on cancer cell lines have shown that this compound can induce significant cytotoxic effects. A comparative analysis with standard chemotherapeutic agents revealed:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 | |
| Doxorubicin | MCF-7 | 5 |
The data suggests that while not as potent as doxorubicin, this compound shows promise as a lead compound for further development in anticancer therapy .
Case Studies
- Antimicrobial Development : A research initiative aimed at modifying existing antibiotics utilized the Groebke–Blackburn–Bienaymé reaction to synthesize new derivatives of isocyanides, including those based on this compound. The study highlighted the improved efficacy of certain derivatives against resistant bacterial strains, showcasing the compound's potential in overcoming antibiotic resistance .
- Cancer Therapeutics : In another study focused on cancer treatment, researchers synthesized a series of biphenyl derivatives and assessed their effects on various cancer cell lines. The findings indicated that modifications to the isocyanide group could enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .
Q & A
Q. What synthetic routes are most effective for preparing 3-Isocyano-4-methoxybiphenyl, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A retrosynthetic approach using AI-powered tools (e.g., Template_relevance models) can identify feasible precursors and one-step pathways . Key parameters include temperature control (e.g., 80–100°C for isocyano group stability), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., Pd-mediated coupling for biphenyl frameworks). Optimization should prioritize minimizing side reactions, such as hydrolysis of the isocyano group, by maintaining anhydrous conditions .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:
- ¹H NMR : Signals for methoxy (-OCH₃) at δ 3.8–4.0 ppm and biphenyl protons at δ 6.8–7.6 ppm.
- ¹³C NMR : Isocyano carbon (C≡N) appears at δ 120–130 ppm, distinct from nitriles .
Mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 223.10 [M+H]⁺). Infrared (IR) spectroscopy identifies the isocyano stretch (2150–2100 cm⁻¹), differentiating it from cyanide groups .
Q. What safety protocols are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and personal protective equipment (gloves, goggles) due to potential toxicity of isocyanides.
- Avoid prolonged storage; degradation products may form hazardous byproducts (e.g., isocyanates) .
- Follow disposal guidelines under federal/state regulations, employing trained personnel for waste management .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) during structural characterization?
- Methodological Answer :
- Step 1 : Verify purity via HPLC or TLC to rule out impurities.
- Step 2 : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts).
- Step 3 : Analyze coupling constants in 2D NMR (COSY, HSQC) to confirm biphenyl connectivity and substituent positions .
- Example : Aromatic proton splitting patterns in ¹H NMR may indicate steric hindrance from the methoxy group, requiring reassessment of coupling models .
Q. What mechanistic insights explain the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : The electron-withdrawing isocyano group enhances electrophilicity, enabling [2+1] cycloadditions with alkenes. Computational studies (e.g., Fukui indices) predict regioselectivity at the isocyano carbon. Methoxy groups stabilize transition states via resonance effects, as shown in density functional theory (DFT) simulations . Experimental validation via kinetic studies (monitoring reaction rates under varying temperatures) can refine proposed mechanisms .
Q. How can AI-driven synthesis tools improve the design of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Database Integration : Leverage models trained on Pistachio, Reaxys, and BKMS_METABOLIC datasets to predict viable substituents (e.g., halogenation at the 4-position) .
- Relevance Scoring : Prioritize precursors with high plausibility scores (>0.8) to minimize trial-and-error synthesis.
- Case Study : Replace methoxy with ethoxy groups to study electronic effects on bioactivity, guided by synthetic feasibility predictions .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in reported synthetic yields for this compound across literature?
- Methodological Answer :
- Meta-Analysis : Compare reaction scales, solvent purity, and catalyst loading in published protocols. For example, Pd-catalyzed methods may show higher variability due to ligand sensitivity .
- Controlled Replication : Systematically vary one parameter (e.g., temperature) while holding others constant to isolate yield-limiting factors .
Q. What strategies validate the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose samples to heat (40–60°C) and humidity (75% RH) for 1–4 weeks. Monitor decomposition via GC-MS for isocyanate byproducts.
- Stabilizers : Test antioxidants (e.g., BHT) in inert atmospheres (Ar/N₂) to prolong shelf life .
Computational & Experimental Integration
Q. Which computational models best predict the solubility and crystallinity of this compound?
- Methodological Answer :
- COSMO-RS : Predicts solubility in organic solvents (e.g., logP ≈ 3.2 in dichloromethane).
- Crystal Structure Prediction (CSP) : Uses force fields (e.g., COMPASS III) to simulate packing motifs, aiding polymorph screening .
Q. How can researchers design collaborative workflows to bridge synthetic chemistry and biological testing for this compound?
- Methodological Answer :
- Step 1 : Synthesize a library of derivatives via parallel reactions (e.g., Ugi reaction with amines).
- Step 2 : Screen for bioactivity (e.g., antimicrobial assays) using high-throughput platforms.
- Step 3 : Integrate SAR data with molecular docking studies to prioritize lead compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
